1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17217648
InChI: InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1
SMILES:
Molecular Formula: C15H26N4O4
Molecular Weight: 326.39 g/mol

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt

CAS No.:

Cat. No.: VC17217648

Molecular Formula: C15H26N4O4

Molecular Weight: 326.39 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt -

Specification

Molecular Formula C15H26N4O4
Molecular Weight 326.39 g/mol
IUPAC Name (2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate
Standard InChI InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1
Standard InChI Key MOISNZWLLXDVFT-STQMWFEESA-N
Isomeric SMILES C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N
Canonical SMILES C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a central imidazolium ring substituted at the 1- and 3-positions with (5S)-5-amino-5-carboxypentyl chains. This configuration confers zwitterionic properties due to the juxtaposition of protonated imidazolium nitrogen and deprotonated carboxylate groups . The stereochemistry at the 5S positions ensures chiral specificity, critical for biomolecular recognition.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC15H26N4O4\text{C}_{15}\text{H}_{26}\text{N}_{4}\text{O}_{4}
Molecular Weight326.39 g/mol
CAS Number257290-24-7
SolubilityHigh in aqueous solutions

Synthesis Pathways

Synthesis involves sequential alkylation of the imidazolium core with (5S)-5-amino-5-carboxypentyl groups, followed by inner salt formation through intramolecular proton transfer. Key steps include:

  • Peptide Coupling: Activation of carboxyl groups using carbodiimides to form amide bonds with amino termini.

  • Ring Closure: Cyclization under basic conditions to yield the imidazolium scaffold.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the zwitterionic product.

Biological Activities and Disease Associations

Role in Advanced Glycation End-Product (AGE) Pathology

This compound is classified as an AGE, formed non-enzymatically via the Maillard reaction between reducing sugars and amino groups in proteins . Elevated levels correlate with:

  • Diabetic Complications: Cross-linking of collagen in retinal vasculature, exacerbating retinopathy .

  • Neurodegeneration: Accumulation in amyloid-β plaques in Alzheimer’s disease .

  • Uremia: Renal failure patients exhibit elevated serum concentrations due to impaired clearance .

DiseaseMechanismCitation
Diabetic RetinopathyCollagen cross-linking in vasculature
Alzheimer’s DiseaseCo-localization with amyloid-β
Chronic Kidney DiseaseSerum accumulation due to renal clearance failure

Analytical Methodologies

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms stereochemistry via coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for imidazolium protons).

  • Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 327.39 ([M+H]+^+) .

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity, using a C18 column and gradient elution (0.1% TFA in acetonitrile/water).

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Role
Glyoxal-lysine dimer (Parent compound) Lacks imidazolium ring; linear structureBaseline AGE with lower activity
4-Methyl-imidazolium variant Methyl group at C4 positionEnhanced hydrophobicity

The imidazolium core differentiates this compound from linear AGEs, enabling stronger electrostatic interactions with biological targets .

Applications in Materials Science

Ionic Liquids

The zwitterionic nature facilitates use in green chemistry as a solvent stabilizer, reducing interfacial tension in biphasic systems.

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) enhances biocompatibility for nanoparticle-based delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator